1-(4-methylbenzenesulfonyl)-3-[5-(pyrazin-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea
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Overview
Description
1-(4-methylbenzenesulfonyl)-3-[5-(pyrazin-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea is a useful research compound. Its molecular formula is C14H12N6O3S3 and its molecular weight is 408.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Heterocyclic Compound Synthesis : Compounds similar to the one mentioned have been synthesized for antimicrobial purposes. For example, the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, aiming to serve as antimicrobial agents, showcases the chemical versatility and potential pharmaceutical application of these compounds (Darwish et al., 2014).
Anticancer and Inhibitory Effects
Anticancer Activity : Some derivatives have shown significant anticancer reactivity, highlighting the potential for developing new therapeutic agents. The synthesis and evaluation of compounds for their anticancer activity against various cancer cell lines suggest their utility in cancer research (Aly, 2009).
Carbonic Anhydrase Inhibition
Carbonic Anhydrase Inhibition : Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole-2-sulfonamide have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes, indicating potential for treating conditions like glaucoma and possibly contributing to anti-cancer strategies (Bülbül et al., 2008).
Synthesis and Biological Evaluation
Novel Synthetic Routes : Explorations into novel synthetic routes for creating derivatives of sulfonamides and pyrazines have led to the discovery of compounds with potential biological activities, including antibacterial and anti-inflammatory effects. This research avenue is crucial for the development of new pharmaceuticals and understanding the structure-activity relationship of these compounds (Kendre et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-(5-pyrazin-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O3S3/c1-9-2-4-10(5-3-9)26(22,23)20-12(21)17-13-18-19-14(25-13)24-11-8-15-6-7-16-11/h2-8H,1H3,(H2,17,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUNMPXGNDJPRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NN=C(S2)SC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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